molecular formula C8H7FN2O B8468695 5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one

5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B8468695
M. Wt: 166.15 g/mol
InChI Key: IMITYUVWVKDQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552022B2

Procedure details

7-fluoro-5-nitro-1,3-dihydro-2H-indol-2-one (8.5 g, 43.3 mmol) from Step 1 of this example was dissolved with stirring in 1:1 EtOH and EtOAc (433 ml). Palladium on carbon (10%, 2.55 g) was added and the slurry degassed and placed under an atmosphere of hydrogen (3×) and stirred at RT for 3 hours. The mixture was filtered through CELITE, the filter cake washed with EtOAc (3×100 ml), the filtrates combined and the volatiles removed in vacuum to give the titled compound.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
433 mL
Type
solvent
Reaction Step Two
Quantity
2.55 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.CCO>[Pd].CCOC(C)=O>[NH2:12][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([F:1])[CH:3]=1)[NH:9][C:8](=[O:11])[CH2:7]2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
FC=1C=C(C=C2CC(NC12)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
433 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2.55 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the slurry degassed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE
WASH
Type
WASH
Details
the filter cake washed with EtOAc (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C2CC(NC2=C(C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.